molecular formula C20H19NO4 B2954117 N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 915883-99-7

N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2954117
CAS RN: 915883-99-7
M. Wt: 337.375
InChI Key: GUPYRCUKWFFKOP-UHFFFAOYSA-N
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Description

“N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . The presence of the benzamide functionality is an important feature for anticancer activity .


Synthesis Analysis

The synthesis of coumarin-3-carboxamide derivatives involves designing and creating a series of novel compounds . The exact synthesis process for “N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is not specified in the available resources.

Scientific Research Applications

Synthesis and Fluorescence Properties

Researchers have synthesized various derivatives of chromene carboxylic acids, demonstrating significant fluorescence properties in both ethanol solution and solid state due to a larger conjugated system and various hydrogen bonds in their structure (Shi, Liang, & Zhang, 2017). These findings suggest potential applications in the development of fluorescent materials and sensors.

Biological Activity

The study of chromene derivatives has also extended into the biological domain, where specific compounds have been evaluated for their anticholinesterase activity. Notably, certain N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), highlighting the potential for therapeutic applications in treating diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).

Material Science and Supramolecular Chemistry

The synthesis of oligo(p-benzamide) foldamers from aromatic carboxylic acids demonstrates the versatility of chromene derivatives in material science and supramolecular chemistry. These foldamers serve as important building blocks for creating nanoscale objects with specific structural and functional properties (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Medicinal Chemistry

In medicinal chemistry, chromene derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. This research provides valuable insights into the development of novel anticancer agents, highlighting the therapeutic potential of chromene derivatives (Fouda, Irfan, Al‐Sehemi, & El-Agrody, 2021).

properties

IUPAC Name

N-benzyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-21(13-14-7-5-4-6-8-14)19(22)17-12-15-11-16(24-2)9-10-18(15)25-20(17)23/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPYRCUKWFFKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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